Integrated Stress Response Inhibitor (ISRIB) is a small molecule discovered through cell-based screening for inhibitors of PERK signaling . It acts as a potent inhibitor of the Integrated Stress Response (ISR), a universal intracellular signaling pathway activated by various cellular stresses [, ]. The ISR modulates mRNA translation to regulate diverse cellular processes including the unfolded protein response, immunity, and memory formation . ISRIB does not directly prevent phosphorylation of eIF2α, the key event in ISR activation, but instead acts downstream by enhancing the activity of eIF2B, the guanine nucleotide exchange factor responsible for recycling eIF2 [, ]. This mode of action makes ISRIB a valuable tool in research aiming to understand and modulate the ISR in various physiological and pathological contexts.
Methods
The synthesis of ISRIB involves several steps that have been detailed in scientific literature. The initial compound, often referred to as ISRIB-A1, is synthesized through a series of organic reactions that include cyclohexane derivatives and chlorinated side chains. The synthesis typically employs techniques such as:
Technical Details
The synthetic pathway has been optimized to yield high purity and potency compounds. Notably, analogs of ISRIB have been developed to improve efficacy, with some achieving an effective concentration (EC50) as low as 600 pM in cell cultures .
Structure
ISRIB is characterized by its symmetric molecular structure, which allows for unique interactions with its target proteins. The compound has a molecular formula of C22H24Cl2N2O4 and a molar mass of 451.34 g/mol . The structure features a cyclohexane ring that can exist as either cis or trans diastereomers depending on the orientation of substituents at specific positions.
Data
The structural analysis indicates that ISRIB stabilizes the dimerization of eIF2B, thereby enhancing its guanine nucleotide exchange factor (GEF) activity . Cryo-electron microscopy has revealed that ISRIB binds to eIF2B, facilitating the assembly of an active decameric form that is crucial for its function .
Reactions
ISRIB primarily acts by inhibiting the effects of phosphorylated eIF2α on eIF2B. This inhibition prevents the formation of stress granules and allows for continued protein synthesis under stress conditions. The compound does not alter the levels of phosphorylated eIF2α but rather enhances the activity of eIF2B by promoting its assembly into a more active form .
Technical Details
Experimental data show that treatment with ISRIB leads to significant shifts in sedimentation patterns during biochemical assays, indicating changes in the molecular complexes involved in protein synthesis regulation . Furthermore, ISRIB's ability to reverse stress-induced effects has been demonstrated through various assays measuring cognitive function and memory retention in rodent models .
Process
ISRIB functions by allosterically modulating the interaction between phosphorylated eIF2α and eIF2B. By binding to specific sites on eIF2B, ISRIB destabilizes the inhibitory complex formed by phosphorylated eIF2α, which normally suppresses protein synthesis during stress responses .
Data
Research indicates that ISRIB promotes the nucleotide exchange activity of eIF2B, effectively increasing the availability of active GTP-bound eIF2 necessary for translation initiation . This mechanism highlights ISRIB's role as a critical regulator within the ISR pathway.
Physical Properties
ISRIB is a crystalline solid at room temperature with specific melting and boiling points that are yet to be widely documented. It is soluble in organic solvents commonly used in biochemical applications.
Chemical Properties
These properties contribute to its bioavailability and therapeutic potential.
ISRIB has shown significant potential in various scientific applications:
Integrated Stress Response Inhibitor (ISRIB) exerts its effects by targeting eukaryotic initiation factor 2B (eIF2B), the master regulator of translation initiation under cellular stress. eIF2B is a heterodecameric guanine nucleotide exchange factor (GEF) responsible for recycling eukaryotic initiation factor 2 (eIF2) from its GDP-bound to GTP-bound state, a prerequisite for new translation initiation cycles. Phosphorylation of eIF2α at serine 51 (eIF2α-P) converts eIF2 from a substrate into a competitive inhibitor of eIF2B, reducing ternary complex (eIF2-GTP-Met-tRNAi) availability and global protein synthesis [1] [4].
ISRIB reverses this inhibition by allosterically stabilizing the active conformation of eIF2B. Biochemical assays demonstrate that ISRIB's efficacy as an ISR inhibitor depends critically on the presence of eIF2α-P [1]. In cells lacking eIF2α phosphorylation, ISRIB exhibits weak inhibitory activity, indicating its action is mechanistically coupled to the stress-induced state. This paradoxical dependence arises because eIF2α-P binding remodels eIF2B’s regulatory core, exposing ISRIB’s binding pocket and enabling it to antagonize eIF2α-P-mediated inhibition [1] [4]. Consequently, ISRIB restores eIF2B’s GEF activity even in the sustained presence of eIF2α-P, re-enabling global translation initiation.
Table 1: Key Functional Interactions of ISRIB with eIF2B
Interaction Target | Effect of ISRIB | Functional Consequence |
---|---|---|
eIF2B decamer stability | Enhanced assembly and thermostability | Increased availability of active eIF2B |
eIF2α-P binding affinity | Reduced occupancy at inhibitory site | Relief of competitive inhibition on GEF activity |
Nucleotide exchange kinetics | Accelerated GDP/GTP exchange on eIF2 (in presence of eIF2α-P) | Restoration of ternary complex formation |
eIF2B conformational state | Stabilization of "A-State" (active) conformation | Resistance to eIF2α-P-induced inhibition |
Cryo-electron microscopy (cryo-EM) structures of human eIF2B bound to ISRIB reveal the atomic details of its mechanism. ISRIB binds within a deep, symmetrical cleft at the interface between two tetrameric eIF2B(βγδε) subcomplexes [2] [4] [5]. Each eIF2Bβδγε tetramer comprises subunits from one half of the decamer. The binding site is formed primarily by residues from eIF2Bβ and eIF2Bδ, with key interactions involving hydrophobic pockets and polar contacts within this interfacial cavity [5].
ISRIB acts as a "molecular staple," bridging the symmetry-related β-δ interfaces of the two tetramers. This bridging stabilizes the assembly of the eIF2B(βγδε)₂ octameric core and promotes incorporation of the eIF2Bα₂ dimer to form the fully active decameric holoenzyme [2] [4]. Mutagenesis studies confirm that residues critical for ISRIB binding (e.g., in eIF2Bδ) render cells insensitive to the compound [4]. Structural comparisons show that ISRIB binding induces subtle rigid-body movements within the regulatory subcomplex, optimizing the catalytic center within eIF2Bε for substrate engagement. Crucially, ISRIB occupancy remodels the adjacent eIF2α-P binding site, explaining its antagonistic effect [1] [5].
Table 2: Structural Features of ISRIB-bound eIF2B
Structural Parameter | ISRIB-Free eIF2B | ISRIB-Bound eIF2B | Functional Implication |
---|---|---|---|
Assembly State | Dynamic tetramers/partial decamers | Stabilized decamer | Enhanced catalytic efficiency & substrate affinity |
Symmetry Interface | Flexible, solvent-exposed cleft | Occluded by ISRIB "staple" | Locked active conformation |
eIF2α-P Binding Pocket | Accessible | Sterically and allosterically remodeled | Reduced eIF2α-P affinity |
eIF2γ Binding Site (Catalytic) | Partially disordered | Ordered, primed for substrate binding | Accelerated nucleotide exchange |
ISRIB and phosphorylated eIF2 (eIF2α-P) engage in mutually antagonistic binding to eIF2B. Cryo-EM structures demonstrate that engagement of eIF2B by two eIF2α-P molecules induces a conformational change that remodels the ISRIB-binding pocket, discouraging ISRIB binding [1]. Conversely, ISRIB binding remodels the eIF2α-P binding site, reducing its affinity for the inhibitor [4] [10]. This reciprocal antagonism arises because both ligands bind distinct but conformationally linked sites within eIF2B’s regulatory core.
Biophysical and kinetic analyses confirm this allostery. In vitro, eIF2α-P and ISRIB oppose each other’s binding, with eIF2α-P reducing ISRIB’s ability to stimulate eIF2B activity unless ISRIB concentrations are sufficiently high to displace the inhibitor [1] [4]. This allosteric mechanism is further validated by the eIF2Bβ-H160D mutation. This mutation, located at the β-δ' interface near the ISRIB site, stabilizes eIF2B in an inhibited "I-State" conformation even without eIF2α-P, constitutively activating the ISR [10]. The mutant structure resembles the eIF2α-P-bound state, confirming that ISRIB promotes the active "A-State" while eIF2α-P induces the inactive "I-State," and these states are allosterically coupled.
ISRIB enhances eIF2B’s intrinsic GEF activity, measured by its ability to catalyze GDP release from eIF2 and facilitate GTP binding. Kinetic assays using fluorescent GDP analogs (e.g., Bodipy-FL-GDP) demonstrate that ISRIB preferentially accelerates nucleotide exchange in the presence of eIF2α-P [4] [8]. In reconstituted systems, ISRIB stimulates the exchange rate constant (kobs) by 2–3 fold when eIF2α-P is present, but has minimal effect on isolated eIF2B decamers already in an active state [4].
This activation stems from two mechanisms:
Mutations that disrupt the ISRIB-induced assembly (e.g., eIF2Bδ-R250E) or conformational state (eIF2Bβ-H160D) abrogate ISRIB-mediated acceleration, confirming the structural basis of its kinetic effects [5] [10].
A critical downstream consequence of ISRIB-mediated eIF2B activation is the rapid dissolution of stress granules (SGs) and restoration of global protein synthesis. SGs are cytosolic, membraneless organelles containing stalled translation pre-initiation complexes, mRNA, and RNA-binding proteins. They form when eIF2α phosphorylation depletes ternary complexes, causing translating ribosomes to "run off" mRNAs, leaving bare mRNAs to aggregate with SG-nucleating proteins like G3BP1 [6] [7].
ISRIB potently blocks SG assembly during stress by restoring ternary complex levels, thereby preventing mRNA runoff and aggregation [7]. Strikingly, ISRIB also disassembles pre-formed SGs within minutes of addition to stressed cells. Live-cell imaging shows SG dissolution coincides with the rapid liberation of mRNAs back into the actively translating pool [6] [7]. Ribosome profiling confirms that ISRIB reverses the translational program of the ISR: it suppresses the stress-induced translation of mRNAs like ATF4 and CHOP (which rely on reduced ternary complex for uORF bypass) while restoring bulk mRNA translation [6] [7]. This reversion occurs without significantly altering mRNA abundance, highlighting ISRIB’s specific effect on translational regulation. Crucially, this rapid modulation of SG dynamics and translation restoration underpins ISRIB’s efficacy in reversing cognitive deficits in models of brain injury and neurodegeneration where chronic SG persistence is pathological [6] [9].
Table 3: ISRIB Effects on Translational Control and Granule Dynamics
Cellular Process | Effect of ISR Activation | Effect of ISRIB | Mechanistic Basis |
---|---|---|---|
Global mRNA Translation | Repressed | Restored | Ternary complex (TC) replenishment via eIF2B activation |
uORF-Containing mRNA Translation (e.g., ATF4, CHOP) | Enhanced | Suppressed | Increased TC levels prevent uORF bypass |
Stress Granule (SG) Assembly | Induced during stress | Blocked during stress induction | Prevention of mRNA runoff & aggregation by maintaining TC |
Pre-existing SGs | Stable | Rapidly disassembled (minutes) | TC restoration releases mRNAs into translating pool |
Cytosolic UPS Function | Impaired during proteotoxic stress | Further impaired (increased Ub-protein accumulation) | Persistent translation increases misfolded protein load [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7